molecular formula C17H14N2O4 B5174866 8-[2-(4-nitrophenoxy)ethoxy]quinoline

8-[2-(4-nitrophenoxy)ethoxy]quinoline

Cat. No.: B5174866
M. Wt: 310.30 g/mol
InChI Key: MSNUJSLLCFEPRN-UHFFFAOYSA-N
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Description

8-[2-(4-nitrophenoxy)ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound includes a quinoline core with an ethoxy group substituted at the 8-position and a 4-nitrophenoxy group attached to the ethoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinolines include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods can be adapted to introduce the specific substituents required for this compound.

For instance, the synthesis may begin with the formation of the quinoline core through a Friedlander reaction, followed by the introduction of the ethoxy group via an etherification reaction. The final step involves the nitration of the phenoxy group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.

Scientific Research Applications

8-[2-(4-nitrophenoxy)ethoxy]quinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-[2-(4-nitrophenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

8-[2-(4-nitrophenoxy)ethoxy]quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-[2-(4-nitrophenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-6-8-15(9-7-14)22-11-12-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNUJSLLCFEPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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